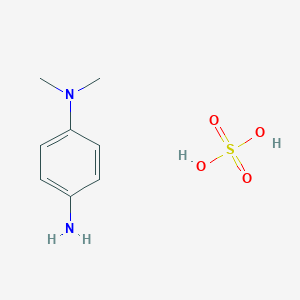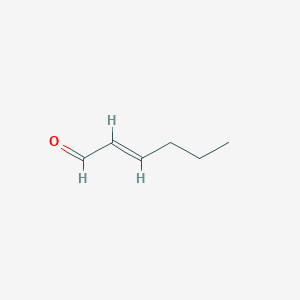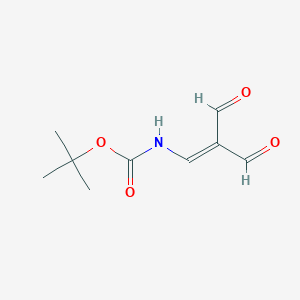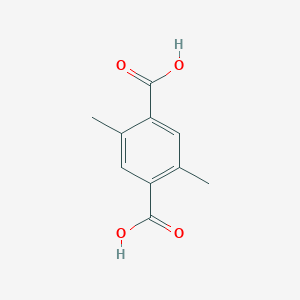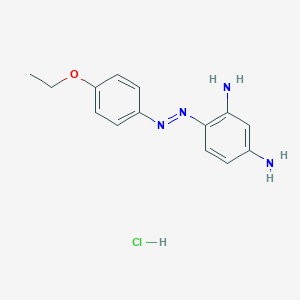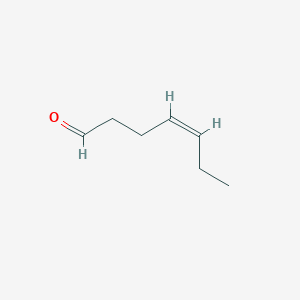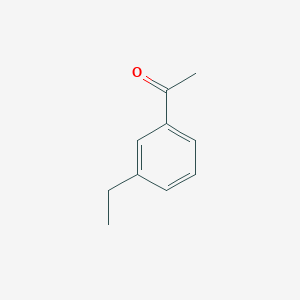
Ethyl methoxyacetate
Vue d'ensemble
Description
Ethyl methoxyacetate is used as an acyl donor during the preparation of enantiomers of several phenylethylamines. It also serves as an acylation reagent for the aminolysis of 1-phenylethanamine and is used in an industrial, lipase-catalyzed kinetic resolution of primary amine .
Synthesis Analysis
The synthesis of Ethyl methoxyacetate often involves its use as an acyl donor during the preparation of enantiomers of several phenylethylamines. It is also used as an acylation reagent for the aminolysis of 1-phenylethanamine .Molecular Structure Analysis
The molecular formula of Ethyl methoxyacetate is C5H10O3. It has an average mass of 118.131 Da and a monoisotopic mass of 118.062996 Da .Chemical Reactions Analysis
Ethyl methoxyacetate is used in various chemical reactions. For instance, it is used as an acyl donor during the preparation of enantiomers of several phenylethylamines. It also serves as an acylation reagent for the aminolysis of 1-phenylethanamine .Physical And Chemical Properties Analysis
Ethyl methoxyacetate has a density of 1.0±0.1 g/cm3, a boiling point of 144.1±13.0 °C at 760 mmHg, and a vapor pressure of 5.2±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 38.1±3.0 kJ/mol and a flash point of 46.1±0.0 °C. The index of refraction is 1.391 .Applications De Recherche Scientifique
Synthesis of Enantiomers
Ethyl methoxyacetate: is utilized as an acyl donor in the synthesis of enantiomers of various phenylethylamines . This process is crucial in the production of chiral compounds, which are important in the development of pharmaceuticals that require specific stereochemistry for efficacy.
Aminolysis Reagent
In organic chemistry, Ethyl methoxyacetate serves as an acylation reagent for the aminolysis of 1-phenylethanamine . This reaction is part of a broader set of functional group transformations that are fundamental in building complex organic molecules.
Kinetic Resolution of Amines
The compound finds application in industrial processes, particularly in the lipase-catalyzed kinetic resolution of primary amines . This method is employed to separate racemic mixtures of amines into their enantiomerically pure forms, which is a significant step in the production of enantiopure substances for various industries.
Pharmaceutical Applications
In the pharmaceutical industry, Ethyl methoxyacetate is used for the selective acylation of amines, which is a key step in the synthesis of certain medications . It’s involved in processes like the production of dimethenamid-P, a herbicide, where it acts as an acylating agent to create the active chiral form .
Organic Synthesis
As a building block in organic synthesis, Ethyl methoxyacetate is involved in various chemical reactions, including amidation processes where it acts as an acyl donor . It’s a versatile reagent that can be used to synthesize a wide range of organic compounds.
Material Science
In material science, Ethyl methoxyacetate can be used in the preparation of different materials and chemicals, such as ethoxyacetylacetone, which may have applications in coatings, adhesives, and other polymer-related fields .
Safety and Hazards
Ethyl methoxyacetate is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be inhaled and should be used only outdoors or in a well-ventilated area. It should be kept away from heat, sparks, open flames, and hot surfaces .
Mécanisme D'action
Target of Action
Ethyl methoxyacetate is a chemical compound with the formula C5H10O3 It has been used as an acyl donor during the preparation of enantiomers of several phenylethylamines .
Mode of Action
It is known to act as an acylation reagent for the aminolysis of 1-phenylethanamine . This suggests that it may interact with its targets by donating an acyl group, which can lead to changes in the target molecule’s structure and function.
Biochemical Pathways
Its use in the preparation of enantiomers of phenylethylamines suggests that it may play a role in pathways involving these molecules . Phenylethylamines are involved in various biological processes, including neurotransmission.
Propriétés
IUPAC Name |
ethyl 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-5(6)4-7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEKJZUYWFJPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192580 | |
| Record name | 2-Methoxy ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methoxyacetate | |
CAS RN |
3938-96-3 | |
| Record name | Ethyl 2-methoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methoxyacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl methoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY ETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG69CT8YO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl methoxyacetate in chemoenzymatic synthesis, and why is it preferred in certain reactions?
A1: Ethyl methoxyacetate acts as an efficient acyl donor in lipase-catalyzed kinetic resolutions of racemic amines and prochiral diamines. [, , , , , ] This process helps in producing enantiomerically pure amines and amides, which are essential building blocks for various pharmaceuticals and bioactive compounds. Its preference stems from the significant rate enhancement it provides in lipase-catalyzed N-acylation of amines compared to traditional acyl donors like ethyl butyrate. [] This enhanced reactivity is attributed to a favorable interaction between the β-oxygen atom of ethyl methoxyacetate and the amine nitrogen atom during the transition state of the reaction. []
Q2: Can you provide an example of a specific synthesis where ethyl methoxyacetate plays a crucial role?
A2: Ethyl methoxyacetate is crucial in the chemoenzymatic synthesis of (S)-Dapoxetine, a drug used to treat premature ejaculation. [] Researchers utilized ethyl methoxyacetate in the lipase-catalyzed kinetic resolution of β-amino esters, a key step in the synthesis. [] This method led to the efficient production of optically active intermediates needed for synthesizing (S)-Dapoxetine with high enantiomeric purity. []
Q3: How does the structure of ethyl methoxyacetate contribute to its effectiveness as an acyl donor in enzymatic reactions?
A3: The presence of the methoxy group (-OCH3) adjacent to the ester group in ethyl methoxyacetate is crucial for its enhanced reactivity in lipase-catalyzed aminolysis. [] Molecular modeling studies suggest that this methoxy group forms a favorable interaction with the nitrogen atom of the amine being acylated during the transition state. [] This interaction stabilizes the transition state, leading to a lower activation energy and, consequently, a faster reaction rate compared to acyl donors lacking this structural feature. []
Q4: Are there any studies on immobilizing enzymes in continuous flow systems for reactions involving ethyl methoxyacetate?
A5: Yes, researchers have successfully immobilized enzymes like Candida antarctica lipase B (CALB) and Candida rugosa lipase (CRL) within ionic liquids (ILs) embedded in porous monolithic polyurethane matrices. [] These bioreactors, operating under continuous liquid-liquid conditions with ethyl methoxyacetate as an acyl donor, showed remarkably high productivities for the enantioselective synthesis of chiral esters and amides. [] This approach yielded significantly higher turnover numbers and space-time yields compared to traditional batch reactions while maintaining or enhancing enantioselectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



